N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide
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Overview
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[3,4-c]pyrazole core, along with a chlorophenyl and cyclohexyl group, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities .
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to interact with various biochemical pathways .
Result of Action
Related compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by the cyclization of appropriate thioamide and hydrazine derivatives under reflux conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction using 4-chlorobenzaldehyde in the presence of a base such as sodium hydride.
Attachment of the cyclohexylpropanamide moiety: This is typically done through an amidation reaction using cyclohexylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based compound with antiviral properties.
Celecoxib: A pyrazole derivative used as an anti-inflammatory drug.
Crizotinib: A pyrazole-containing anticancer agent.
Uniqueness
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the combination of chlorophenyl and cyclohexyl groups. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 371.9 g/mol
- CAS Number : 899742-01-9
The structure includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives with similar structures have shown promising activity against glioblastoma cell lines. Notably, a related compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in glioma biology. This compound inhibited neurosphere formation in patient-derived glioma stem cells while demonstrating reduced cytotoxicity towards non-cancerous cells, indicating a selective therapeutic window .
Antifungal and Antitubercular Properties
Research has also indicated that pyrazole derivatives can possess antifungal and antitubercular activities. Specifically, compounds with a 4-chlorophenyl group demonstrated significant effectiveness against various pathogenic fungi and Mycobacterium tuberculosis H37Rv. The presence of the pyrazole scaffold appears to enhance these biological activities .
The mechanism of action for thieno[3,4-c]pyrazole derivatives often involves the inhibition of key kinases involved in cancer progression. For example, the inhibition of AKT signaling pathways has been linked to reduced tumor growth and improved survival rates in experimental models of glioma .
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have revealed that modifications to the thieno[3,4-c]pyrazole core can significantly influence biological activity. For instance, substituents such as chlorophenyl groups enhance potency against specific cancer cell lines while maintaining lower toxicity towards normal cells .
Case Study 1: Glioblastoma Inhibition
A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that certain compounds could effectively inhibit glioblastoma growth in vitro. The most potent derivative showed an IC50 value in the low micromolar range against glioma cell lines while sparing non-cancerous cells .
Case Study 2: Antifungal Activity
In another investigation, several pyrazole derivatives were synthesized and tested for antifungal activity. One particular compound showed remarkable efficacy against four pathogenic fungal strains and was also effective against Mycobacterium tuberculosis .
Data Table: Summary of Biological Activities
Compound | Biological Activity | Target | IC50 (µM) | Selectivity |
---|---|---|---|---|
Compound 1 | Anticancer | AKT2 | <5 | High (non-toxic to normal cells) |
Compound 2 | Antifungal | Various fungi | <10 | Moderate |
Compound 3 | Antitubercular | M. tuberculosis | <15 | High |
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQHNFSZANEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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